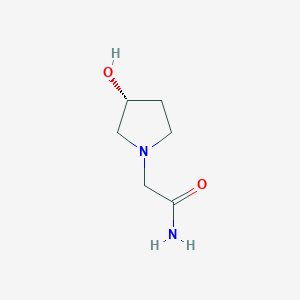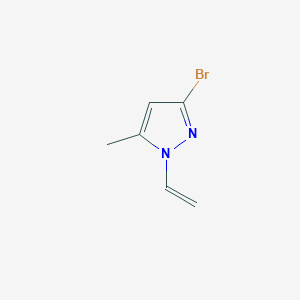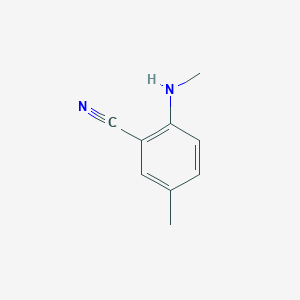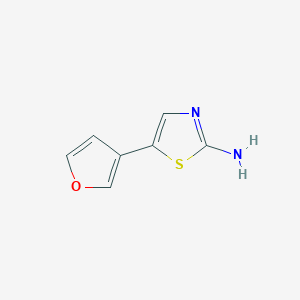![molecular formula C24H24NP B12870840 (S)-2'-(Dimethylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12870840.png)
(S)-2'-(Dimethylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2’-(Dimethylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine is a chiral phosphine ligand widely used in asymmetric synthesis and catalysis. Its unique structure, featuring a binaphthyl backbone and a dimethylphosphino group, allows it to facilitate various chemical transformations with high enantioselectivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2’-(Dimethylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine typically involves the following steps:
Starting Material: The synthesis begins with (S)-2-amino-1,1’-binaphthyl.
Phosphination: The amino group is converted to a phosphino group using dimethylphosphine chloride under inert conditions.
Dimethylation: The resulting intermediate is then subjected to dimethylation using methyl iodide in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Large quantities of starting materials and reagents are handled using automated systems.
Reaction Optimization: Reaction conditions are optimized for maximum yield and purity, often involving continuous flow reactors.
Purification: The final product is purified using techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2’-(Dimethylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in the formation of metal complexes.
Coordination: It acts as a ligand, coordinating with transition metals to form stable complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as metal halides (e.g., palladium chloride) are used in substitution reactions.
Coordination: Transition metals like palladium, platinum, and rhodium are commonly used.
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Metal Complexes: Formed through coordination with transition metals, often used in catalytic applications.
Scientific Research Applications
(S)-2’-(Dimethylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Plays a role in the development of drugs and therapeutic agents.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism by which (S)-2’-(Dimethylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine exerts its effects involves:
Coordination with Metals: The phosphine group coordinates with transition metals, forming stable complexes.
Catalytic Activity: These metal complexes act as catalysts in various chemical reactions, enhancing reaction rates and selectivity.
Molecular Targets: The primary targets are the substrates involved in the catalytic reactions, which undergo transformation through the catalytic cycle.
Comparison with Similar Compounds
Similar Compounds
®-2’-(Dimethylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine: The enantiomer of the compound, used in similar applications but with opposite chirality.
2’-(Diphenylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine: A similar compound with diphenylphosphino instead of dimethylphosphino, offering different steric and electronic properties.
Uniqueness
(S)-2’-(Dimethylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine is unique due to its high enantioselectivity and efficiency in catalysis. Its specific structure allows for precise control over the stereochemistry of the reactions it catalyzes, making it a valuable tool in asymmetric synthesis.
Properties
Molecular Formula |
C24H24NP |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
1-(2-dimethylphosphanylnaphthalen-1-yl)-N,N-dimethylnaphthalen-2-amine |
InChI |
InChI=1S/C24H24NP/c1-25(2)21-15-13-17-9-5-7-11-19(17)23(21)24-20-12-8-6-10-18(20)14-16-22(24)26(3)4/h5-16H,1-4H3 |
InChI Key |
LPFRDJWVRRUBSG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


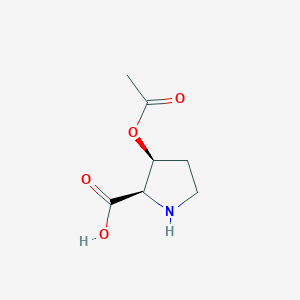
![1H-pyrrolo[3,2-b]pyridine-2-acetic acid](/img/structure/B12870763.png)
![5-methyl-2-(1H-pyrazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B12870768.png)

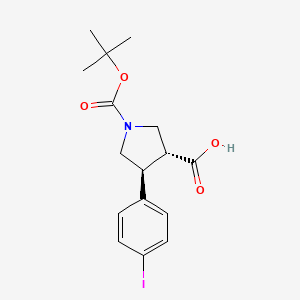

![Methyl 3-bromothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12870788.png)
